4-Azidosulfanilamide

描述

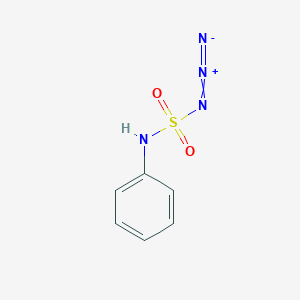

4-Azidosulfanilamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

4-Azidosulfanilamide has been investigated for its potential as an antimicrobial agent. The sulfonamide moiety is known for its antibacterial properties, and the addition of the azido group enhances its reactivity in bioorthogonal reactions, making it a candidate for developing targeted antibiotics against resistant bacterial strains .

Cancer Therapeutics

Recent studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, hybrids of aryl azide-sulfonamides have shown promising results in inducing apoptosis in human cancer cell lines such as HCT116 and A549 . The incorporation of azido groups allows these compounds to participate in click chemistry, facilitating the development of novel anticancer agents.

Case Study: Inhibition of Carbonic Anhydrase

The compound has also been evaluated for its inhibitory activity against carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in certain tumors. In vitro studies demonstrated that derivatives bearing the azido group exhibited significant inhibitory effects, suggesting their potential as anticancer therapeutics .

Biochemical Applications

Click Chemistry

The azido group in this compound makes it a valuable tool in click chemistry. This reaction allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes. Its ability to form stable linkages with various biomolecules enhances its utility in biochemical research .

Biochemical Probes

Due to its reactivity, this compound can serve as a biochemical probe to study enzyme mechanisms and cellular functions. The compound's ability to interact with specific molecular targets enables researchers to track biological processes with high precision.

Material Science

Synthesis of Novel Materials

In materials science, this compound is utilized as a precursor for synthesizing new polymers and materials with unique properties. The azido group facilitates cross-linking reactions that can enhance the mechanical and thermal stability of materials .

Case Study: Development of Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer matrices can lead to functionalized polymers suitable for drug delivery systems. These systems can release therapeutic agents in a controlled manner, improving treatment efficacy while minimizing side effects .

Comparison Table: Applications of this compound

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Induces apoptosis in cancer cell lines; inhibits CA IX/XII |

| Biochemical Applications | Used as a biochemical probe and in click chemistry | Facilitates selective labeling of biomolecules |

| Material Science | Precursor for novel polymers and materials | Enhances drug delivery systems through functionalization |

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group enables regioselective "click" reactions with terminal alkynes to form 1,2,3-triazole hybrids:

Reaction Example :

4-Azidosulfanilamide + Terminal alkyne → 1,4-Disubstituted triazole-sulfonamide derivative .

Experimental Conditions :

-

Catalyst : Cu(I) or Cu(II) salts (e.g., CuSO₄·5H₂O).

-

Solvent : Aqueous/organic mixtures (e.g., DMF, THF).

Applications :

-

Synthesis of glycoside-triazole-sulfonamide hybrids with antibacterial activity .

-

Development of tubulin polymerization inhibitors for anticancer research .

Functionalization via Nucleophilic Substitution

The sulfonamide group undergoes reactions typical of aromatic sulfonamides:

Sulfonamide Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in basic conditions.

-

Product : N-Alkylated derivatives, enhancing lipophilicity for drug design .

Acylation

-

Reagents : Acetic anhydride or acyl chlorides.

-

Product : Acetylated derivatives, modulating solubility and bioavailability .

Electrophilic Aromatic Substitution

The aromatic ring participates in electrophilic reactions, though steric and electronic effects from the azide and sulfonamide groups influence regioselectivity:

Example :

-

Nitration : Limited reactivity due to deactivation by electron-withdrawing groups (azide and sulfonamide).

Reductive Transformations

The azide group can be selectively reduced:

-

Reagents : Hydrogen gas (H₂) with palladium catalysts or sodium borohydride (NaBH₄).

-

Product : 4-Aminosulfanilamide, restoring the amine functionality for further derivatization .

Antibacterial Agents

Triazole-sulfonamide hybrids derived from this compound show enhanced activity against Gram-negative bacteria (e.g., E. coli, MIC = 11.31 µg/mL) .

Anticancer Agents

Compound 11f (a triazole-sulfonamide hybrid) inhibits tubulin polymerization (IC₅₀ = 2.41 µM), comparable to combretastatin A-4 .

Table 1: Key Reactions of this compound

Table 2: Biological Activity of Triazole-Sulfonamide Hybrids

| Hybrid Compound | Target Pathogen/Cell Line | MIC/IC₅₀ | Reference |

|---|---|---|---|

| 11f | PC-3 (prostate cancer cells) | 2.41 µM (tubulin) | |

| 4a | E. coli (ATCC 25922) | 11.31 µg/mL |

属性

IUPAC Name |

(azidosulfonylamino)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-9-10-13(11,12)8-6-4-2-1-3-5-6/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISNIJNRZJCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158751 | |

| Record name | 4-Azidosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13449-19-9 | |

| Record name | 4-Azidosulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013449199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。